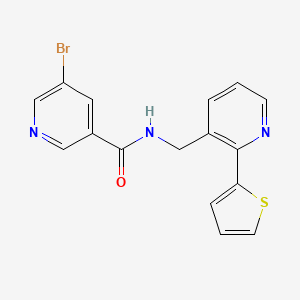

5-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide, also known as BPTMN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPTMN is a member of the nicotinamide class of compounds, which have been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Ligand Behavior

Nicotinic acid, nicotinamide, and their derivatives, including "5-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide," play a crucial role as ligands in coordination chemistry. These compounds contain potential donor sites that can bond to metal ions, forming complex structures. The ability to form bidentate bridging ligands allows these molecules to participate in the creation of polymeric structures, which can be distinguished by spectroscopy methods. This characteristic is vital for understanding the mechanisms of metal-ligand bonding and the synthesis of novel coordination compounds (Ahuja, Singh, & Rai, 1975).

Synthesis of Complex Molecules

The compound and its structurally related analogues are essential in the synthesis of complex molecules, such as C-nucleosides, which have isosteric and isoelectronic relations to nicotinamide nucleosides. These synthesized compounds contribute to medicinal chemistry by offering potential as drug candidates due to their unique structural properties (Kabat, Pankiewicz, & Watanabe, 1987).

Biological Activity and Potential Therapeutic Applications

Derivatives of nicotinamide, including those structurally related to "this compound," have been explored for their antimicrobial and antiprotozoal activities. Such compounds are synthesized for potential use as herbicides, pesticides, or fungicidal agents, indicating their importance in agricultural chemistry and pharmaceutical research. Their biological activity against various microorganisms suggests potential therapeutic applications, further underscoring the significance of studying these compounds (Jethmalani et al., 1996).

Wirkmechanismus

Target of Action

Compounds containing similar structures, such as imidazole, have been known to interact with a broad range of targets, exhibiting various biological activities .

Mode of Action

It is known that the compound can be involved in suzuki–miyaura cross-coupling reactions . In these reactions, the compound can participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it may influence pathways related to carbon-carbon bond formation .

Result of Action

Its involvement in suzuki–miyaura cross-coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds .

Action Environment

The action of 5-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound can participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Eigenschaften

IUPAC Name |

5-bromo-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3OS/c17-13-7-12(8-18-10-13)16(21)20-9-11-3-1-5-19-15(11)14-4-2-6-22-14/h1-8,10H,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHTZNULLWXJDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2969227.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2969229.png)

![N-(benzo[d]thiazol-2-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2969244.png)